molecular formula C14H19ClN2O3S2 B2911715 5-chloro-N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)thiophene-2-carboxamide CAS No. 2034310-76-2

5-chloro-N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)thiophene-2-carboxamide

Cat. No.: B2911715
CAS No.: 2034310-76-2
M. Wt: 362.89
InChI Key: GYQLPUDIPSASIA-UHFFFAOYSA-N
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Description

5-chloro-N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)thiophene-2-carboxamide is a synthetic compound with potential applications in various fields, including medicinal chemistry and industrial processes. This compound features a thiophene ring, a piperidine ring, and a dioxidotetrahydrothiophene moiety, making it a complex and interesting molecule for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)thiophene-2-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Piperidine Intermediate: The piperidine ring is synthesized through a series of reactions, including nucleophilic substitution and cyclization.

    Introduction of the Dioxidotetrahydrothiophene Moiety: This step involves the oxidation of tetrahydrothiophene to form the dioxidotetrahydrothiophene group.

    Coupling with Thiophene-2-carboxamide: The final step involves coupling the piperidine intermediate with thiophene-2-carboxamide under appropriate conditions, such as using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This includes using continuous flow reactors, optimizing reaction conditions (temperature, pressure, solvent), and employing catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

5-chloro-N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)thiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the oxidation state of the sulfur atoms.

    Substitution: The chlorine atom on the thiophene ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (mCPBA) or hydrogen peroxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of reduced sulfur-containing intermediates.

    Substitution: Formation of substituted thiophene derivatives.

Scientific Research Applications

5-chloro-N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)thiophene-2-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent, particularly in targeting specific receptors or enzymes.

    Biological Studies: The compound is used in studies to understand its interaction with biological macromolecules and its effects on cellular processes.

    Industrial Applications: It may be used as an intermediate in the synthesis of other complex molecules or as a catalyst in certain chemical reactions.

Comparison with Similar Compounds

Similar Compounds

    5-chloro-N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)thiophene-2-carboxamide: shares structural similarities with other thiophene-based compounds and piperidine derivatives.

    Other thiophene derivatives: Compounds like 5-chlorothiophene-2-carboxamide and thiophene-2-carboxylic acid.

Uniqueness

  • The presence of the dioxidotetrahydrothiophene moiety and the specific substitution pattern on the piperidine ring make this compound unique.
  • Its unique structure may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

IUPAC Name

5-chloro-N-[1-(1,1-dioxothiolan-3-yl)piperidin-4-yl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19ClN2O3S2/c15-13-2-1-12(21-13)14(18)16-10-3-6-17(7-4-10)11-5-8-22(19,20)9-11/h1-2,10-11H,3-9H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYQLPUDIPSASIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1NC(=O)C2=CC=C(S2)Cl)C3CCS(=O)(=O)C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19ClN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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